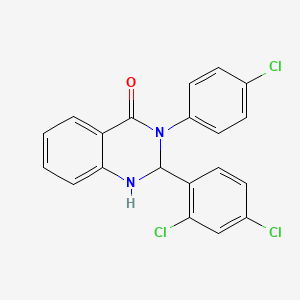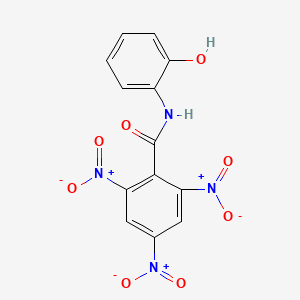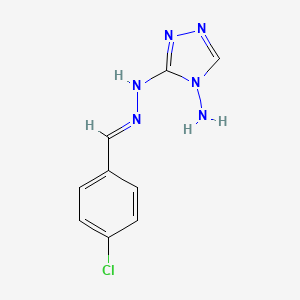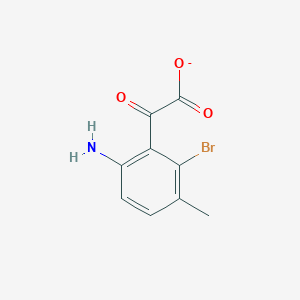![molecular formula C14H20N2O2S B11521004 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol](/img/structure/B11521004.png)
4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with methyl and methylsulfanyl groups, and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol typically involves multi-step organic reactionsThe final step often involves the attachment of the benzene ring with hydroxyl groups through a coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrahydropyrimidine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated tetrahydropyrimidine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism by which 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol exerts its effects is primarily through its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, while the hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4,4’,4’'- (2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid
- 2,2,4-trimethyl-6-(methylsulfonyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness: Compared to similar compounds, 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol stands out due to its specific substitution pattern and the presence of both methylsulfanyl and hydroxyl groups. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
4-(4,6,6-trimethyl-2-methylsulfanyl-1,5-dihydropyrimidin-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H20N2O2S/c1-13(2)8-14(3,16-12(15-13)19-4)10-6-5-9(17)7-11(10)18/h5-7,17-18H,8H2,1-4H3,(H,15,16) |
InChI Key |
QIRYTGXNZFLQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N=C(N1)SC)(C)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11520921.png)
![3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane](/img/structure/B11520922.png)
![1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B11520927.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520930.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520932.png)

![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520954.png)
![(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11520956.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11520964.png)



![N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11520992.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11521017.png)
